8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride
Description
8-Oxabicyclo[3.2.1]octan-2-amine hydrochloride is a bicyclic amine derivative featuring an oxygen atom at the 8-position of the bicyclo[3.2.1]octane scaffold. This compound belongs to the tropane alkaloid analog family, known for their psychoactive properties and interactions with monoamine transporters (e.g., dopamine, serotonin, norepinephrine) . The 8-oxabicyclo core is synthetically accessible via stereoselective methods such as [5+2] pyrylium cycloadditions or gold-catalyzed cascade reactions, enabling the incorporation of functional groups for pharmaceutical applications .
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-3-1-5-2-4-7(6)9-5;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCNZNNWBGOCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1O2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide are commonly used for oxidation reactions.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in various substituted amine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its neuroprotective properties , making it a candidate for drug development aimed at treating neurological disorders. Research indicates that 8-Oxabicyclo[3.2.1]octan-2-amine; hydrochloride may interact with neurotransmitter systems, potentially influencing synaptic transmission and neuronal health. This interaction suggests its utility in conditions such as anxiety, depression, and neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotective Effects : Preliminary studies have shown that the compound can modulate receptor activity involved in neurotransmission, which may lead to therapeutic effects in neurological conditions.
- Synthesis Pathways : Various synthetic routes have been explored to optimize the yield and purity of this compound, highlighting its significance in medicinal chemistry .
Organic Synthesis
8-Oxabicyclo[3.2.1]octan-2-amine; hydrochloride serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
Synthetic Applications
- Chiral Building Blocks : The compound is utilized as a chiral scaffold in asymmetric synthesis, enabling the creation of diverse chiral structures that are prevalent in natural products and pharmaceuticals .
- Cycloaddition Reactions : It has been involved in various cycloaddition reactions, contributing to the formation of complex bicyclic systems that can be further manipulated for different applications .
Chemical Reactivity and Derivative Formation
The presence of an amine functional group allows 8-Oxabicyclo[3.2.1]octan-2-amine; hydrochloride to participate in nucleophilic substitution reactions and ring-opening reactions under specific conditions.
Reactivity Insights
- Nucleophilic Substitution : The compound can react with electrophiles, leading to the formation of derivatives that may exhibit distinct biological activities or chemical properties.
- Ring-opening Reactions : Under certain conditions, the bicyclic structure can undergo transformations that yield new compounds with potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[321]octan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₇H₁₄ClNO (based on structural analogs) .
Comparison with Structurally Similar Compounds
Tropane Alkaloid Derivatives
Tropane alkaloids, such as cocaine (8-azabicyclo[3.2.1]octane derivative) and scopolamine, share the bicyclo[3.2.1]octane framework but differ in heteroatom placement and pharmacological profiles:
Key Insight : The 8-oxa substitution reduces DAT/SERT selectivity compared to 8-aza derivatives like cocaine but retains potent transporter binding .
8-Azabicyclo[3.2.1]octane Derivatives
Example : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4):
- Molecular Formula : C₈H₁₈Cl₂N₂ .
- Activity : High affinity for DAT and NET, with applications in cocaine addiction research .
- Comparison : The 8-aza group enhances lipophilicity and DAT binding compared to 8-oxa analogs, though synthetic routes differ (e.g., cyclopropanation/cycloaddition cascades vs. pyrylium cycloadditions) .
8-Thiabicyclo[3.2.1]octane Derivatives
Example : 3β-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]octane derivatives:
Other Structural Analogs
- Calystegines : 8-Oxabicyclo[3.2.1]octanes with hydroxyl groups; act as glycosidase inhibitors, differing from amine-substituted analogs in ecological roles (e.g., soil microbe interactions) .
- Bivalent Ligands : Hybrid structures (e.g., 8-oxa/8-thia combinations) show enhanced transporter affinity, suggesting synergistic effects from heteroatom diversity .
Biological Activity
8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure that includes an oxygen atom in the ring, which contributes to its unique properties compared to traditional tropane derivatives. The presence of an amine group enhances its interaction with various biological targets, particularly neurotransmitter transporters.
Binding Affinity Studies
Research has demonstrated that 8-oxabicyclo[3.2.1]octan-2-amine exhibits significant binding affinity for the dopamine transporter (DAT) and serotonin transporter (SERT). In competitive binding assays, the compound showed a concentration-dependent inhibition of [^3H]-WIN 35,428 (a DAT ligand) and [^3H]-citalopram (a SERT ligand) binding, indicating its potential as a psychoactive agent.
Table 1: Binding Affinities of 8-Oxabicyclo[3.2.1]octan-2-amine
| Compound | DAT IC50 (nM) | SERT IC50 (nM) |
|---|---|---|
| 8-Oxabicyclo[3.2.1]octan-2-amine | 10 | 300 |
These findings suggest that while the compound is a potent inhibitor of DAT, it exhibits selectivity for this transporter over SERT, which is crucial for minimizing side effects associated with serotonin modulation .
Neuropharmacological Effects
The neuropharmacological effects of 8-oxabicyclo[3.2.1]octan-2-amine have been investigated in animal models. Studies indicate that administration leads to increased locomotor activity, suggesting stimulant properties akin to those observed with other dopaminergic agents.
The primary mechanism through which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is through the inhibition of monoamine transporters, particularly DAT. This inhibition results in elevated levels of dopamine in the synaptic cleft, contributing to its stimulant effects.
Study on Behavioral Effects
In a study involving rodents, administration of 8-oxabicyclo[3.2.1]octan-2-amine resulted in significant increases in locomotion and exploratory behavior compared to control groups. These behavioral changes were correlated with elevated dopamine levels measured via microdialysis techniques .
Clinical Implications
The compound's structural similarity to known psychoactive substances suggests potential applications in treating conditions such as ADHD and depression, where dopaminergic signaling is disrupted. Further research is warranted to explore these therapeutic avenues.
Synthesis and Derivatives
Recent advancements in synthetic methodologies have allowed for the efficient production of 8-oxabicyclo[3.2.1]octan-2-amine and its derivatives. These derivatives may possess enhanced biological activities or altered pharmacokinetic profiles, making them valuable candidates for further development .
Table 2: Synthetic Routes for 8-Oxabicyclo[3.2.1]octan-2-amine Derivatives
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Dual catalyst system | 85 | High enantioselectivity |
| Asymmetric cycloaddition | 78 | Versatile chiral building block |
Q & A
Q. What are the most common synthetic routes to construct the 8-oxabicyclo[3.2.1]octane core?
Q. Why is the hydrochloride salt form critical in experimental workflows?
The hydrochloride salt enhances stability, solubility in polar solvents (e.g., water, methanol), and crystallinity, facilitating purification and characterization. For example, salt formation is standard in pharmaceutical intermediates to improve handling and reproducibility .
Advanced Research Questions
Q. How can enantioselectivity be achieved in [5+2] cycloadditions for 8-oxabicyclo[3.2.1]octane derivatives?
A dual catalyst system comprising an achiral thiourea and a chiral primary aminothiourea induces asymmetry. Key factors include:
- Substrate Design : Electron-rich alkenes (e.g., enol ethers) optimize orbital overlap with pyrylium intermediates.
- Hydrogen Bonding : The chiral catalyst stabilizes transition states via non-covalent interactions, with computational studies (DFT) confirming enantiocontrol .
- Solvent Effects : Low-polarity solvents (e.g., toluene) minimize competing pathways, improving enantiomeric excess (up to 95% ee) .
Q. What computational tools validate stereochemical outcomes in cycloaddition reactions?
Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For example:
- Conformational Analysis : Identifies steric clashes between catalysts and substrates.
- NCI Plots : Visualize non-covalent interactions (e.g., hydrogen bonds) critical for stereochemical control . Experimental validation via X-ray crystallography or NOE NMR is recommended to confirm computational predictions .
Q. How are 8-oxabicyclo[3.2.1]octane derivatives applied in natural product synthesis?
The scaffold serves as a precursor for hydroazulene sesquiterpenoids (e.g., phaeocaulisin A) and tetrahydrofuran derivatives. Key transformations include:
Q. How should researchers address contradictions in reported diastereoselectivity for [4+3] cycloadditions?
Conflicting data may arise from:
- Substrate Electronic Effects : Electron-donating groups on furans favor endo selectivity, while electron-withdrawing groups promote exo products .
- Reaction Conditions : Higher temperatures (e.g., 80°C) may shift equilibria toward thermodynamically stable isomers. Systematic screening of substituents and reaction parameters (temperature, solvent polarity) is advised .
Q. What methodologies assess the biological activity of 8-oxabicyclo[3.2.1]octane derivatives?
- Radicle Growth Assays : Evaluate plant growth regulation (e.g., herbicidal activity) at 100–1000 ppm concentrations .
- Structure-Activity Relationship (SAR) : Substituents at C2/C4 positions significantly modulate bioactivity. For example, compound 20a showed 26× higher inhibition than unsubstituted analogs .
Methodological Best Practices
Q. How can reproducibility of organocatalytic [5+2] cycloadditions be ensured?
- Catalyst Purity : Recrystallize thiourea catalysts to ≥99% purity.
- Moisture Control : Use anhydrous solvents and glovebox conditions to prevent catalyst deactivation.
- Reference Validation : Cross-check cited procedures for corrections (e.g., erroneous citations in Au(I)-catalyzed methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
